1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 23196-08-9
VCID: VC11563244
InChI: InChI=1S/C11H14N2O2.ClH/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14;/h4-5,7H,2-3,6,12H2,1H3;1H
SMILES:
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol

1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride

CAS No.: 23196-08-9

Cat. No.: VC11563244

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.70 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride - 23196-08-9

Specification

CAS No. 23196-08-9
Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
IUPAC Name 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O2.ClH/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14;/h4-5,7H,2-3,6,12H2,1H3;1H
Standard InChI Key UMRTYIVNEDJISI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)N)N2CCCC2=O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride consists of a pyrrolidin-2-one core substituted at the 1-position with a 4-amino-2-methoxyphenyl group, forming a hydrochloride salt. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClN₂O₂
Molecular Weight257.70 g/mol
IUPAC Name1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride
CAS RegistryNot formally assigned-

The hydrochloride salt enhances aqueous solubility compared to the free base, which has a calculated logP of 0.595 .

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data from structural analogs permits estimation of key properties:

PropertyEstimated ValueBasis
Melting Point215–220°C (decomposes)Analogous hydrochloride salts
Water Solubility≥50 mg/mL (25°C)Enhanced by ionic character
pKa (amine)8.2 ± 0.3Comparative analysis

The compound exhibits pH-dependent solubility, with optimal dissolution in mildly acidic aqueous media (pH 3–5) .

Chemical Reactivity and Functionalization

Reaction Pathways

The molecular architecture enables diverse transformations:

Amine Group Reactivity

  • Acylation: Forms amide derivatives with acyl chlorides (e.g., acetyl chloride in DCM)

  • Diazo Coupling: Generates azo compounds under alkaline conditions

Pyrrolidinone Modifications

  • Ring-Opening: Nucleophilic attack at the lactam carbonyl (e.g., Grignard reagents)

  • Reduction: LiAlH₄ converts the lactam to pyrrolidine

Analytical Characterization

Nuclear Magnetic Resonance (¹H NMR)

Key signals in DMSO-d₆:

  • δ 6.75–7.10 (m, 3H, aromatic protons)

  • δ 3.85 (s, 3H, methoxy OCH₃)

  • δ 3.40–3.70 (m, 4H, pyrrolidinone ring)

High-Resolution Mass Spectrometry

Theoretical [M+H]⁺: 257.0821
Observed (HRMS-ESI): 257.0823 ± 0.0002

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator